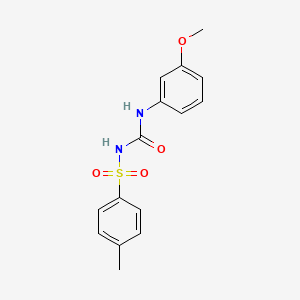

1-(3-甲氧基苯基)-3-(4-甲基苯基)磺酰脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be useful in understanding the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The first paper discusses the regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha,beta-unsaturated acid chlorides and sulfonyl chlorides . This method could potentially be adapted for the synthesis of sulfonylurea derivatives by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonylureas is characterized by the presence of a sulfonyl group attached to a urea moiety. The third paper provides experimental data on the sulfonylation of 4-amino-1H-pyrazoles, leading to the formation of sulfonylated aminopyrazoles with various substituents . The structural characterization of these compounds was achieved using IR, UV, 1H NMR spectroscopy, and mass spectrometry. These techniques could similarly be employed to analyze the molecular structure of "1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea" to confirm its identity and purity.

Chemical Reactions Analysis

Sulfonylureas can undergo a variety of chemical reactions due to the presence of reactive functional groups. The sulfonyl group, in particular, can participate in further chemical transformations. The synthesis paper implies that sulfonyl chlorides are reactive intermediates that can be used to introduce sulfonyl groups into other molecules. This reactivity could be relevant when considering the chemical reactions that "1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a methoxy group, as seen in the second paper, can affect the compound's solubility, boiling point, and stability . The conjugation of 4-hydroxy-3-methoxyphenylethanol with glucuronic acid and sulphuric acid indicates that methoxy-substituted phenyl rings can undergo phase II metabolic reactions, which could be relevant for the pharmacokinetic properties of "1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea" . Understanding these properties is essential for the development of new drugs and materials.

科学研究应用

合成和医学影像评估

1-(3-甲氧基苯基)-3-(4-甲基苯基)磺酰脲及其衍生物已被探索用于医学应用,特别是在影像学中。例如,一项研究合成并评估了化合物 (S)-2-([11C]甲氧基)-4-[3-甲基-1-(2-哌啶-1-基-苯基)-丁基-氨基羰基]-苯甲酸,1-(3-甲氧基苯基)-3-(4-甲基苯基)磺酰脲的衍生物,作为糖尿病研究中 β 细胞成像剂的潜力 (Wängler 等人,2004)。

除草剂持久性研究

还对磺酰脲化合物的环境影响和持久性进行了研究,包括对各种衍生物(如噻吩磺隆甲酯、乙磺隆甲酯和甲磺隆甲酯)的研究。这些研究重点关注它们在水生生态系统中的行为和寿命,这对于了解它们的环境影响至关重要 (Cessna 等人,2006)。

络合物的形成和配位

化学研究探索了 1-(3-甲氧基苯基)-3-(4-甲基苯基)磺酰脲在形成金属配合物方面的潜力,这在各种化学合成和工业应用中可能很重要。例如,一项研究报道了该化合物的衍生物与镍配合物的形成,表明其在配位化学中的用途 (Bermejo 等人,2000)。

抗癌活性研究

1-(3-甲氧基苯基)-3-(4-甲基苯基)磺酰脲的一些衍生物已被合成并测试其抗癌活性。该领域的研究包括对磺酰酯及其对各种癌细胞系的有效性的研究,显示了在药物化学和肿瘤学研究中的潜力 (Muškinja 等人,2019)。

土壤相互作用和除草剂功效

磺酰脲类除草剂(包括 1-(3-甲氧基苯基)-3-(4-甲基苯基)磺酰脲的衍生物)与土壤的相互作用一直是农业研究的主题。研究已经检验了土壤 pH 值和含水量如何影响这些除草剂的消散速率,这对于农业管理和环境安全很重要 (Hultgren 等人,2002)。

属性

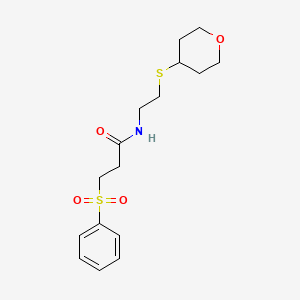

IUPAC Name |

1-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-11-6-8-14(9-7-11)22(19,20)17-15(18)16-12-4-3-5-13(10-12)21-2/h3-10H,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHNQYJJIZILAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)

![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)

![N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3007060.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)

![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)

![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)